Product packaging for Holmium arsenide(Cat. No.:CAS No. 12005-92-4)

Holmium arsenide

Cat. No.: B13758008
CAS No.: 12005-92-4
M. Wt: 239.85192 g/mol
InChI Key: TZCMHASVZNWCGN-UHFFFAOYSA-N
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Description

Holmium Arsenide (HoAs) is a binary inorganic compound supplied as a black crystalline powder with a cubic rock-salt crystal structure (Fm-3m space group) . This material is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human, veterinary, or household use. This compound is utilized in advanced research and development due to its semiconductor properties . Its primary research applications include use in photoptic systems, laser and light-emitting diodes (LEDs), and optical sensors . The compound also finds a role in the study of quantum dots and pressure sensors . Furthermore, as a member of the rare-earth arsenide family, it is a subject of interest in fundamental materials science research, including investigations into its magnetic properties . The product is available in various high-purity grades (≥99% and ≥99.9%) and customizable particle size ranges to meet specific experimental requirements . As with all arsenides, this compound exhibits high lattice energy and must be handled with appropriate safety precautions due to the inherent toxicity of arsenic . For safe handling, store the material in an airtight container, protected from light and moisture, under dry conditions at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsHo B13758008 Holmium arsenide CAS No. 12005-92-4

Properties

CAS No.

12005-92-4

Molecular Formula

AsHo

Molecular Weight

239.85192 g/mol

IUPAC Name

arsanylidyneholmium

InChI

InChI=1S/As.Ho

InChI Key

TZCMHASVZNWCGN-UHFFFAOYSA-N

Canonical SMILES

[As]#[Ho]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Elemental Precursors

The most straightforward method to prepare holmium arsenide is by direct combination of elemental holmium and arsenic under controlled conditions:

  • High-temperature solid-state reaction: Holmium metal powder and arsenic powder are mixed in stoichiometric ratios and heated in an inert or vacuum-sealed environment to temperatures typically ranging from 1000°C to 1500°C. This facilitates diffusion and reaction to form the binary compound AsHo.
  • Crucible material: Platinum crucibles are preferred due to their inertness and high melting point, preventing contamination during high-temperature synthesis.
  • Atmosphere control: The reaction is conducted under vacuum or inert gas (argon) to avoid oxidation and arsenic volatilization.
  • Duration: Heating times vary from several hours to days, depending on the scale and desired crystal quality.

This method is analogous to preparation techniques used for other rare-earth arsenides and is consistent with industrial practices for producing crystalline arsenide semiconductors.

Flux Growth and High-Temperature Fusion Techniques

Flux methods are widely used to grow high-quality crystals of rare-earth compounds:

  • Flux selection: Sodium carbonate (Na2CO3) or other suitable fluxes can be used to dissolve the reactants and promote crystal growth at lower temperatures than direct fusion.
  • Sample-to-flux ratio: Typically around 1:10 by weight, ensuring sufficient flux to dissolve holmium and arsenic precursors.
  • Heating protocol: The mixture is heated gradually to about 1000°C in a muffle furnace for 15–45 minutes to complete fusion.
  • Post-fusion treatment: The fused mass is dissolved in dilute hydrochloric acid (HCl) to separate the this compound crystals from the flux residue.
  • Advantages: This method reduces thermal stress and allows for better control over crystal size and purity.
  • Crucible: Platinum crucibles are recommended to withstand high temperatures and corrosive fluxes.

Vapor Phase and Epitaxial Growth Methods (Analogous Approaches)

While direct literature on vapor phase epitaxy of this compound is limited, analogous methods from gallium arsenide (GaAs) preparation provide insights into possible advanced synthesis routes:

Method Description Applicability to this compound
Molecular Beam Epitaxy (MBE) Elemental beams of holmium and arsenic are directed onto a heated substrate under ultra-high vacuum to grow thin films layer-by-layer. Potential for thin film growth with precise stoichiometry and crystal quality control.
Metal-Organic Chemical Vapor Deposition (MO-CVD) Metal-organic precursors of holmium and arsenic decompose on a heated substrate to form this compound layers. Could enable large-area thin films for semiconductor applications.
Liquid-Phase Epitaxy (LPE) Growth of this compound layers from a molten solution onto a substrate. Useful for device-grade single crystals.
Gradient Freeze and Bridgman-Stockbarger Techniques Controlled solidification of molten this compound to produce single crystals. High-quality bulk crystal growth.

These methods are well-established for GaAs and other III-V semiconductors and may be adapted for this compound with appropriate precursor chemistry and process optimization.

Summary Table of Preparation Methods for this compound

Preparation Method Key Conditions Advantages Limitations
Solid-state reaction 1000–1500°C, vacuum/inert atmosphere Simple, direct synthesis of bulk crystals High temperature, arsenic volatility
Flux growth (Na2CO3 flux) ~1000°C, 15–45 min fusion, Pt crucible Lower temp than direct fusion, crystal quality Flux removal step required
Vapor phase epitaxy (MBE, MO-CVD) Ultra-high vacuum, substrate heating High purity thin films, precise control Complex equipment, process development needed
Liquid-phase epitaxy (LPE) Melt solution growth on substrate Single crystal layers, device-grade Limited to thin layers
Gradient freeze / Bridgman Controlled solidification of melt High-quality bulk single crystals Requires precise temperature control
Nanoparticle synthesis (indirect) Solvothermal, chemical precipitation Potential for nanoscale materials Protocols for arsenide nanoparticles not established

Research Discoveries and Notes

  • This compound is a black crystalline powder with a molecular weight of 239.85 g/mol.
  • Its preparation demands careful handling due to arsenic's toxicity and volatility.
  • While direct synthesis routes are classical, adapting semiconductor epitaxial growth techniques could enable advanced device fabrication.
  • Nanoparticle synthesis methods for holmium compounds exist but need adaptation for arsenide chemistry.
  • No melting or boiling point data is widely reported, reflecting challenges in handling and characterizing this compound.

Chemical Reactions Analysis

Oxidation Reactions

Holmium arsenide undergoes oxidation when exposed to oxygen at elevated temperatures, forming holmium(III) oxide and arsenic(III) oxide:
4HoAs+3O2Δ2Ho2O3+2As2O34\text{HoAs} + 3\text{O}_2 \xrightarrow{\Delta} 2\text{Ho}_2\text{O}_3 + 2\text{As}_2\text{O}_3

Conditions :

  • Temperature: >400°C

  • Atmosphere: Dry oxygen

ReactantsProductsTemperature RangeReaction Environment
HoAs + O₂Ho₂O₃ + As₂O₃400–800°COxidizing atmosphere

This reaction is critical for understanding HoAs’ stability in high-temperature oxidative environments.

Hydrolysis in Aqueous Media

HoAs reacts with water, particularly under heated conditions, yielding holmium(III) hydroxide and arsenous acid:
HoAs+3H2OHo(OH)3+H3AsO3\text{HoAs} + 3\text{H}_2\text{O} \rightarrow \text{Ho(OH)}_3 + \text{H}_3\text{AsO}_3

Key Observations :

  • Reaction rate increases with temperature.

  • The hydrolysis products are pH-dependent:

    • In acidic conditions: Ho³⁺ ions and arsenic acid (H₃AsO₄) may form.

    • In neutral/basic conditions: Colloidal Ho(OH)₃ precipitates.

Reactions with Halogens

HoAs reacts vigorously with halogens (X₂ = F₂, Cl₂, Br₂, I₂) to form holmium(III) halides and arsenic trihalides:
2HoAs+3X22HoX3+2AsX32\text{HoAs} + 3\text{X}_2 \rightarrow 2\text{HoX}_3 + 2\text{AsX}_3

Examples :

  • With chlorine gas:
    2HoAs+3Cl22HoCl3+2AsCl32\text{HoAs} + 3\text{Cl}_2 \rightarrow 2\text{HoCl}_3 + 2\text{AsCl}_3
    Product Color: Yellow crystalline solids (HoCl₃ and AsCl₃).

HalogenReaction TemperatureProduct State
F₂200–300°CPink powder
Cl₂150–250°CYellow solid
Br₂100–200°CYellow solid

These reactions highlight HoAs’ susceptibility to halogenation, relevant to its processing in semiconductor fabrication .

Thermal Decomposition

Under inert atmospheres (e.g., argon), HoAs decomposes at extreme temperatures:
2HoAsΔ2Ho+As22\text{HoAs} \xrightarrow{\Delta} 2\text{Ho} + \text{As}_2

Conditions :

  • Temperature: >1,200°C

  • Pressure: Low (vacuum or inert gas)

This property is exploited in metallurgical processes to recover holmium metal.

Stability Under Environmental Conditions

HoAs exhibits limited stability in ambient environments:

ConditionReactivityOutcome
Moist airGradual hydrolysisSurface degradation
High humidityAccelerated oxidation and hydrolysisFormation of Ho(OH)₃ and As₂O₃
Dry airSlow oxidationThin oxide layer formation

Scientific Research Applications

Holmium arsenide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of holmium arsenide is primarily related to its electronic and magnetic properties. Holmium ions in the compound create oxygen vacancies and surface defects, which enable effective separation of electron-hole pairs. This property is particularly useful in photocatalytic applications, where this compound can enhance the degradation of pollutants under visible light .

Comparison with Similar Compounds

Dysprosium Arsenide (DyAs) and Erbium Arsenide (ErAs)

DyAs and ErAs share identical crystal structures with HoAs due to their similar ionic radii and trivalent oxidation states. Thermal decomposition studies (TG-DTA) reveal that Dy, Ho, and Er compounds exhibit nearly identical decomposition profiles, indicating comparable thermal stability .

Property HoAs DyAs ErAs
Ionic Radius (Ho³⁺/Dy³⁺/Er³⁺) 104 pm 108 pm 103 pm
Melting Point N/A N/A N/A
Thermal Behavior Decomposes at high T Matches HoAs Matches HoAs

Gadolinium Arsenide (GdAs) and Yttrium Arsenide (YAs)

Property HoAs GdAs YAs
Lattice Constant ~5.8 Å ~5.9 Å ~5.7 Å
Magnetic Properties High permeability Moderate (Gd³⁺) Non-magnetic (Y³⁺)

Functional Comparison with Semiconducting Arsenides

Gallium Arsenide (GaAs)

GaAs is a direct-bandgap semiconductor (1.42 eV at 300 K) widely used in optoelectronics. Unlike HoAs, which is metallic or semimetallic, GaAs exhibits high electron mobility and is integral to LEDs, solar cells, and RF devices .

Property HoAs GaAs
Bandgap Metallic 1.42 eV
Electron Mobility Low (est.) 8,500 cm²/V·s
Primary Use Magnets, lasers Electronics, photonics

Indium Arsenide (InAs)

InAs (bandgap 0.36 eV) is another narrow-gap semiconductor. Studies show that holmium doping in InAs reduces electron concentration by an order of magnitude, highlighting Ho's role as a gettering agent for impurities .

Thermal and Chemical Stability

Lanthanide arsenides (DyAs, HoAs, ErAs, YAs) decompose at high temperatures without melting, as evidenced by TG-DTA studies. In contrast, terbium arsenide (TbAs) exhibits a distinct decomposition pathway, likely due to Tb³⁺'s larger ionic radius (106 pm) and electronic configuration differences .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Holmium Arsenide (HoAs) single crystals, and how can purity be verified experimentally?

  • Methodological Answer : HoAs is typically synthesized via solid-state reactions under controlled atmospheres. A common approach involves stoichiometric mixing of holmium (Ho) and arsenic (As) powders sealed in evacuated quartz tubes, heated to 800–1000°C for 1–2 weeks. Post-synthesis, purity is verified using X-ray diffraction (XRD) to confirm the cubic NaCl-type crystal structure (lattice parameter ~5.7 Å) and energy-dispersive X-ray spectroscopy (EDS) to ensure stoichiometric ratios. Residual impurities (e.g., oxygen) are quantified via secondary ion mass spectrometry (SIMS) .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing HoAs’ electronic and magnetic properties?

  • Methodological Answer : Key techniques include:

  • X-ray photoelectron spectroscopy (XPS) : To probe valence states of Ho (typically +3) and As (−3).
  • Magnetometry (SQUID/VSM) : Measures magnetic susceptibility and hysteresis loops, critical for studying HoAs’ antiferromagnetic transitions near 4 K.
  • Neutron diffraction : Resolves magnetic ordering patterns and spin structures.
  • Raman spectroscopy : Identifies phonon modes sensitive to crystal symmetry and strain .

Q. What safety protocols are critical when handling HoAs during synthesis and characterization?

  • Methodological Answer : Due to arsenic’s toxicity and holmium’s reactivity, researchers must:

  • Use gloveboxes with argon purging to prevent oxidation and arsenic exposure.
  • Employ fume hoods for powder handling and quartz tube sealing.
  • Wear PPE (nitrile gloves, lab coats) and monitor air quality for arsenic vapor. Emergency procedures for spills include vacuuming powders with HEPA filters and decontaminating surfaces with 10% HNO₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic susceptibility data for HoAs across studies?

  • Methodological Answer : Discrepancies often arise from differences in sample quality (e.g., oxygen contamination) or measurement conditions (field strength, temperature ramping rates). A systematic approach includes:

  • Replicating experiments using identical synthesis protocols.
  • Cross-validating data with multiple magnetometry techniques (e.g., AC vs. DC SQUID).
  • Performing neutron scattering to distinguish intrinsic magnetic behavior from impurity effects .

Q. What strategies optimize HoAs’ electronic properties for quantum material applications, such as topological states or superconductivity?

  • Methodological Answer : Key approaches involve:

  • Doping : Substituting As with phosphorus (P) or Sb to tune band structure.
  • Pressure studies : Using diamond anvil cells to induce structural phase transitions and monitor resistivity changes.
  • Thin-film epitaxy : Growing HoAs on lattice-matched substrates (e.g., MgO) via molecular beam epitaxy (MBE) to study interfacial effects.
    Computational guidance (DFT calculations) should precede experimental trials to predict doping/pressure effects .

Q. How does non-stoichiometry (e.g., Ho-rich or As-deficient compositions) influence HoAs’ phase stability and defect chemistry?

  • Methodological Answer : Researchers should:

  • Synthesize off-stoichiometric samples (e.g., HoAs₁₋ₓ) and characterize them via XRD (for phase segregation) and positron annihilation spectroscopy (for vacancy detection).
  • Compare defect formation energies using density functional theory (DFT) with experimental thermogravimetric analysis (TGA) data.
  • Correlate deviations with transport properties (e.g., resistivity, Hall effect) to identify defect-dominated conduction mechanisms .

Q. What advanced computational models best predict HoAs’ magnetoelastic coupling and its response to external stimuli?

  • Methodological Answer : Combine:

  • Ab initio calculations : To model spin-orbit coupling and magnetic anisotropy.
  • Monte Carlo simulations : For finite-temperature magnetic phase diagrams.
  • Machine learning : Train models on experimental datasets (e.g., magnetization vs. temperature) to predict critical transitions. Validate models with in-situ strain measurements (e.g., piezoresponse force microscopy) .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., lattice parameters, magnetic transition temperatures) in the main text. Raw datasets (e.g., full XRD spectra) should be archived in supplementary materials with hyperlinks .
  • Figures : Use color-coded phase diagrams or 3D magnetic structure visualizations. Annotate error bars for reproducibility (e.g., ±0.1 K for susceptibility measurements) .

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